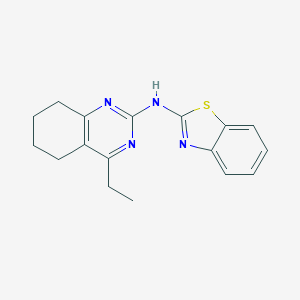![molecular formula C30H28N2O2S2 B431364 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431364.png)
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound that features a unique tricyclic structure This compound contains multiple functional groups, including an ether, a thioether, and a diazatricyclic ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one likely involves multiple steps, including the formation of the tricyclic core and the introduction of the various functional groups. A possible synthetic route could involve:
- Formation of the tricyclic core through a cyclization reaction.
- Introduction of the thioether group via a nucleophilic substitution reaction.
- Introduction of the ether group through an alkylation reaction.
- Final functionalization steps to introduce the remaining groups.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and efficient scaling up of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
The unique structure of this compound makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity could be explored for applications in drug discovery and development, particularly if it exhibits interesting pharmacological properties.
Medicine
If the compound shows bioactivity, it could be investigated as a potential therapeutic agent for various diseases.
Industry
作用机制
The mechanism of action of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.
Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound shares a similar tricyclic core and functional groups.
Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
The uniqueness of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740
属性
分子式 |
C30H28N2O2S2 |
|---|---|
分子量 |
512.7g/mol |
IUPAC 名称 |
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C30H28N2O2S2/c1-18(2)25-15-23-26(16-34-25)36-28-27(23)29(33)32(24-14-7-4-9-19(24)3)30(31-28)35-17-21-12-8-11-20-10-5-6-13-22(20)21/h4-14,18,25H,15-17H2,1-3H3 |
InChI 键 |
JDXLTJMECSDAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CC(OC6)C(C)C |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CC(OC6)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B431286.png)

![5-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431288.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431293.png)
![N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE](/img/structure/B431295.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] propanoate](/img/structure/B431296.png)
![8-ethoxy-N-(2-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B431297.png)
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone](/img/structure/B431298.png)
![10-(4-tert-butylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B431302.png)
![2-{[(benzoylamino)carbothioyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B431303.png)
